Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate
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Overview
Description
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate is an organic compound that features a pyridine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 6-chloropyridine-3-carboxylate.
Amination: The ester is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 4-position.
Chain Extension: The resulting intermediate undergoes a chain extension reaction, typically involving a Grignard reagent or an organolithium compound, to form the butanoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(3-chloropyridin-2-yl)butanoate
- Methyl 4-amino-4-(5-chloropyridin-2-yl)butanoate
- Methyl 4-amino-4-(6-bromopyridin-3-yl)butanoate
Uniqueness
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogues.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)5-3-8(12)7-2-4-9(11)13-6-7/h2,4,6,8H,3,5,12H2,1H3 |
InChI Key |
MJENKXNMPSGQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
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